molecular formula C12H16N2O2S B12894761 4-Methyl-N-(1-pyrrolidinylmethylene)benzenesulfonamide CAS No. 57988-74-6

4-Methyl-N-(1-pyrrolidinylmethylene)benzenesulfonamide

Cat. No.: B12894761
CAS No.: 57988-74-6
M. Wt: 252.33 g/mol
InChI Key: YZVBSAOKNFRSSD-JLHYYAGUSA-N
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Description

4-Methyl-N-(pyrrolidin-1-ylmethylene)benzenesulfonamide is an organic compound with the molecular formula C12H16N2O2S. It is a sulfonamide derivative, characterized by the presence of a pyrrolidine ring attached to a benzenesulfonamide moiety.

Properties

CAS No.

57988-74-6

Molecular Formula

C12H16N2O2S

Molecular Weight

252.33 g/mol

IUPAC Name

(NE)-4-methyl-N-(pyrrolidin-1-ylmethylidene)benzenesulfonamide

InChI

InChI=1S/C12H16N2O2S/c1-11-4-6-12(7-5-11)17(15,16)13-10-14-8-2-3-9-14/h4-7,10H,2-3,8-9H2,1H3/b13-10+

InChI Key

YZVBSAOKNFRSSD-JLHYYAGUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C/N2CCCC2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CN2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(pyrrolidin-1-ylmethylene)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, cleaving the sulfonamide bond to yield 4-methylbenzenesulfonic acid and 1-pyrrolidinylmethylamine .

Acidic Hydrolysis

Conditions :

  • Acid : Concentrated HCl or H₂SO₄

  • Temperature : Reflux (100–120°C)

  • Duration : 4–6 hours

Basic Hydrolysis

Conditions :

  • Base : NaOH or KOH (aqueous solution)

  • Temperature : 60–80°C

  • Duration : 2–4 hours

Mechanism :
Hydrolysis proceeds via protonation (acidic) or deprotonation (basic) of the sulfonamide nitrogen, weakening the S–N bond and leading to cleavage.

Table 2 : Hydrolysis Products and Conditions

ConditionReagentsProductsReaction Rate
AcidicHCl/H₂SO₄, 100–120°C4-Methylbenzenesulfonic acid + AmineModerate
BasicNaOH/KOH, 60–80°C4-Methylbenzenesulfonate salt + AmineFast

Stability and Reactivity Considerations

  • Thermal Stability : The compound is stable at room temperature but decomposes above 200°C, releasing sulfur oxides.

  • pH Sensitivity : Prolonged exposure to strongly acidic/basic environments accelerates hydrolysis.

  • Compatibility : Reacts with strong oxidizing agents (e.g., HNO₃), leading to sulfonic acid derivatives .

Comparative Analysis of Reaction Pathways

Table 3 : Key Differences Between Synthesis and Hydrolysis

ParameterSynthesisHydrolysis
Bond FormationS–N bond creationS–N bond cleavage
Energy RequirementMild conditions (room temperature)Elevated temperatures required
Catalytic InfluencePyridine accelerates reactionAcid/base catalysts required

Unexplored Reaction Pathways

Current literature lacks data on:

  • Oxidation Reactions : Potential for sulfoxide/sulfone formation.

  • Cross-Coupling : Possibility of Suzuki-Miyaura reactions using the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

4-Methyl-N-(1-pyrrolidinylmethylene)benzenesulfonamide has shown promise in the following areas:

  • Antitumor Activity : Research indicates that this compound can inhibit tumor cell proliferation and migration. It has been shown to induce ferroptosis in cancer cells through the KEAP1-NRF2-GPX4 pathway, which is crucial for cellular antioxidant defense mechanisms .
  • Mechanism of Action : The compound appears to block NRF2 activity, leading to increased levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are indicators of oxidative stress and cell death in tumor cells .

Antimicrobial Properties

Preliminary studies have suggested that 4-Methyl-N-(1-pyrrolidinylmethylene)benzenesulfonamide exhibits significant antimicrobial activity against various pathogens. This property positions it as a potential candidate for developing new antibiotics .

Antioxidant Activity

The compound has demonstrated antioxidant properties, which are critical in combating oxidative stress-related diseases. Its ability to scavenge free radicals suggests potential applications in formulations aimed at reducing oxidative damage .

Antitumor Efficacy

In a controlled laboratory study, 4-Methyl-N-(1-pyrrolidinylmethylene)benzenesulfonamide was tested on various tumor cell lines. The results showed a dose-dependent inhibition of cell proliferation and migration, with significant induction of ferroptosis. The compound's interaction with the NRF2 pathway was highlighted as a key mechanism behind its antitumor effects .

Antimicrobial Activity

In a comparative study using disc diffusion methods, the compound exhibited superior antimicrobial activity compared to standard antibiotics such as Gentamicin against both Gram-positive and Gram-negative bacteria. The findings indicated that higher concentrations of the compound resulted in larger inhibition zones, demonstrating its potential as an effective antimicrobial agent .

Mechanism of Action

The mechanism of action of 4-Methyl-N-(pyrrolidin-1-ylmethylene)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-N-(pyrrolidin-1-ylmethylene)benzenesulfonamide is unique due to its specific structural features, such as the pyrrolidine ring and the sulfonamide group. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Biological Activity

4-Methyl-N-(1-pyrrolidinylmethylene)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article discusses its synthesis, biological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : 4-Methyl-N-(1-pyrrolidinylmethylene)benzenesulfonamide
  • CAS Number : 57988-74-6
  • Molecular Formula : C11H14N2O2S
  • Molecular Weight : 238.31 g/mol

Synthesis

The synthesis of 4-Methyl-N-(1-pyrrolidinylmethylene)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with pyrrolidine under controlled conditions. The reaction is conducted in a solvent such as dichloromethane, often catalyzed by a base like triethylamine to facilitate the formation of the sulfonamide bond.

Antitumor Effects

Recent studies have highlighted the antitumor properties of this compound. Research indicates that it inhibits tumor cell proliferation and migration while inducing ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides.

Key Findings:

  • Inhibition of Tumor Cell Proliferation : MTT assays demonstrated that treatment with 4-Methyl-N-(1-pyrrolidinylmethylene)benzenesulfonamide significantly reduced the viability of various cancer cell lines (e.g., SKOV3 and 22RV1).
  • Induction of Ferroptosis : The compound was found to increase levels of reactive oxygen species (ROS) and malondialdehyde (MDA), markers associated with ferroptosis. This effect was confirmed using flow cytometry and Western blot analysis to assess lipid peroxidation and protein expression related to ferroptosis pathways .

The mechanism by which 4-Methyl-N-(1-pyrrolidinylmethylene)benzenesulfonamide exerts its effects appears to involve the KEAP1-NRF2-GPX4 signaling pathway:

  • NRF2 Inhibition : The compound binds to NRF2, inhibiting its activity and leading to decreased expression of GPX4, a key regulator of ferroptosis.
  • Increased Lipid Peroxidation : By inhibiting GPX4 and other protective mechanisms, the compound promotes lipid peroxidation, driving cells towards ferroptotic death .

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

  • Study on SKOV3 Cells :
    • Objective : To evaluate the effect on cell viability and migration.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM after 24 hours of treatment. Migration assays showed a marked decrease in migratory capacity compared to control groups .
  • Mechanistic Insights :
    • Objective : To elucidate the molecular mechanisms involved in the observed biological activities.
    • Results : Western blot analysis indicated downregulation of SLC7A11/XCT and GPX4, confirming that the compound activates ferroptosis through NRF2 pathway modulation .

Comparative Analysis

Compound NameAntitumor ActivityMechanism of ActionReference
4-Methyl-N-(1-pyrrolidinylmethylene)benzenesulfonamideYesNRF2 inhibition, ferroptosis induction
4-Methyl-N-(piperidin-1-ylmethylene)benzenesulfonamideYesSimilar NRF2 pathway involvement
Other benzenesulfonamidesVariableVarious mechanisms depending on structure

Q & A

Q. What computational models predict its metabolic pathways?

  • In silico tools :
  • SwissADME : Predicts CYP3A4-mediated oxidation of the pyrrolidine ring (major metabolite: N-oxide).
  • MetaSite : Identifies sulfonamide cleavage as the primary detoxification pathway .

Methodological Notes

  • Contradictory Data : Replicate experiments with controlled humidity (<30% RH) to reduce variability in hygroscopic samples .
  • Advanced Characterization : Use synchrotron XRD for high-resolution crystallography (≤0.8 Å resolution) to resolve disorder in the pyrrolidinyl group .

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